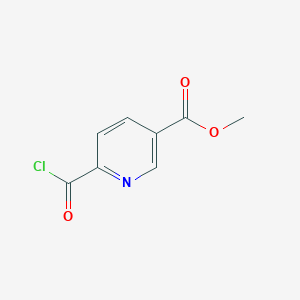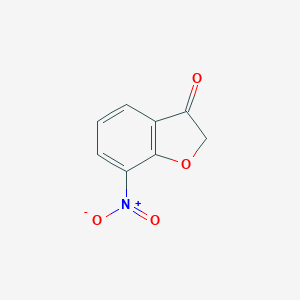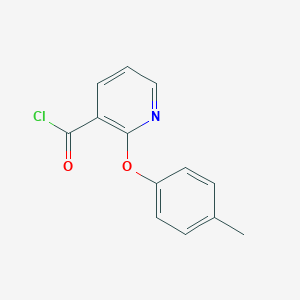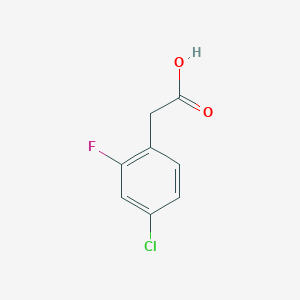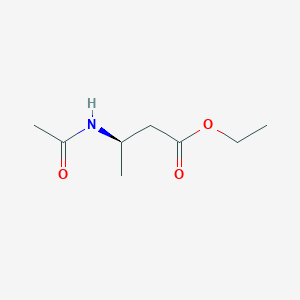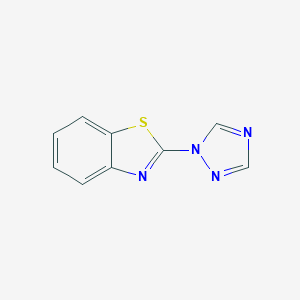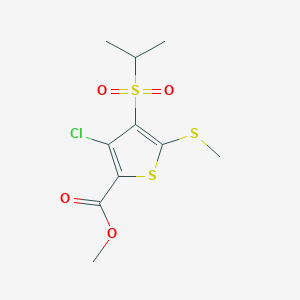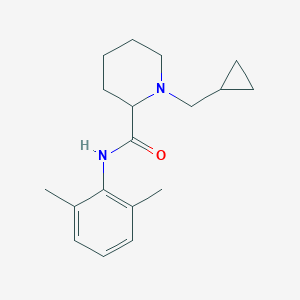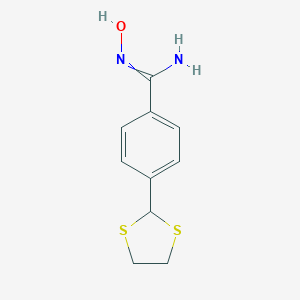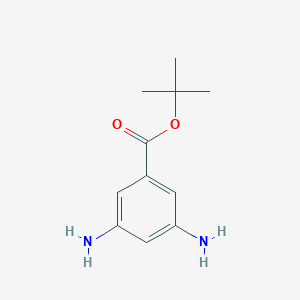
Tert-butyl 3,5-diaminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3,5-diaminobenzoate (TBDAB) is a chemical compound that has been gaining attention in the scientific community due to its potential use in various applications. TBDAB is a white crystalline powder that has a molecular formula of C12H18N2O2 and a molecular weight of 226.29 g/mol. This compound is primarily used in the synthesis of other chemical compounds and has shown promising results in scientific research.
Wirkmechanismus
Tert-butyl 3,5-diaminobenzoate works by inhibiting the activity of certain enzymes in the body, including tyrosinase and lipoxygenase. Tyrosinase is an enzyme that is involved in the production of melanin, which gives skin its color. Lipoxygenase is an enzyme that is involved in the production of inflammatory compounds in the body. By inhibiting the activity of these enzymes, Tert-butyl 3,5-diaminobenzoate can help reduce the production of melanin and inflammatory compounds.
Biochemische Und Physiologische Effekte
Tert-butyl 3,5-diaminobenzoate has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, Tert-butyl 3,5-diaminobenzoate has been shown to inhibit the activity of tyrosinase, which can help reduce the production of melanin in the skin. This can be useful in the treatment of hyperpigmentation disorders, such as melasma. Tert-butyl 3,5-diaminobenzoate has also been shown to inhibit the activity of lipoxygenase, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3,5-diaminobenzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield and purity. Additionally, Tert-butyl 3,5-diaminobenzoate has been extensively studied for its potential use in various scientific research applications. However, one limitation is that Tert-butyl 3,5-diaminobenzoate can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 3,5-diaminobenzoate. One area of future research is the development of new synthesis methods for Tert-butyl 3,5-diaminobenzoate that are more efficient and environmentally friendly. Additionally, Tert-butyl 3,5-diaminobenzoate could be further studied for its potential use in the treatment of cancer and other diseases. Finally, Tert-butyl 3,5-diaminobenzoate could be studied for its potential use as an antioxidant in various applications, including food and cosmetic products.
In conclusion, Tert-butyl 3,5-diaminobenzoate is a chemical compound that has shown promising results in scientific research. It has been extensively studied for its potential use in various applications, including the treatment of cancer and hyperpigmentation disorders. Tert-butyl 3,5-diaminobenzoate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Tert-butyl 3,5-diaminobenzoate is a compound that has the potential to make a significant impact in the scientific community.
Synthesemethoden
Tert-butyl 3,5-diaminobenzoate can be synthesized through several methods, including the reduction of 3,5-dinitrobenzoic acid, the reduction of 3,5-dinitrobenzoyl chloride, and the reaction of 3,5-diaminobenzoic acid with tert-butyl chloroformate. The most commonly used method is the reaction of 3,5-diaminobenzoic acid with tert-butyl chloroformate, which yields Tert-butyl 3,5-diaminobenzoate with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3,5-diaminobenzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, Tert-butyl 3,5-diaminobenzoate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
170030-61-2 |
|---|---|
Produktname |
Tert-butyl 3,5-diaminobenzoate |
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
tert-butyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3 |
InChI-Schlüssel |
JUMJJBPQSTUGAC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |
Synonyme |
Benzoic acid, 3,5-diamino-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



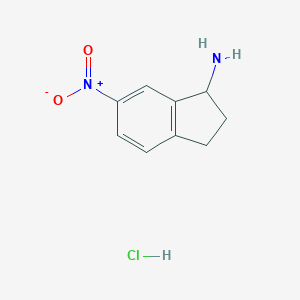
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
